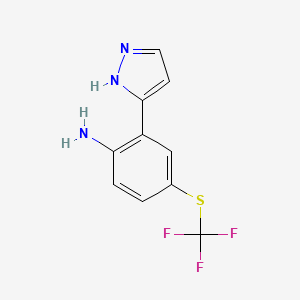
5-(tert-Butyldimethylsilyloxy)-4,4-dimethyl-3-oxopentanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(tert-Butyldimethylsilyloxy)-4,4-dimethyl-3-oxopentanenitrile: is an organic compound characterized by its unique structure, which includes a tert-butyldimethylsilyloxy group, a dimethyl ketone, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyldimethylsilyloxy)-4,4-dimethyl-3-oxopentanenitrile typically involves multiple steps:
-
Protection of Hydroxyl Group: : The initial step often involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. This forms the tert-butyldimethylsilyloxy group.
-
Formation of the Nitrile Group: : The nitrile group can be introduced through the reaction of a suitable precursor, such as a halide or an alcohol, with a cyanide source like sodium cyanide (NaCN) or potassium cyanide (KCN).
-
Ketone Formation: : The ketone functionality is typically introduced via oxidation reactions. Common oxidizing agents include pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of high-purity reagents to minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the silyloxy group, leading to the formation of silanols or siloxanes.
-
Reduction: : Reduction reactions can target the nitrile group, converting it to primary amines using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
-
Substitution: : The silyloxy group can be substituted under acidic or basic conditions, often leading to the formation of alcohols or ethers.
Common Reagents and Conditions
Oxidizing Agents: PCC, Dess-Martin periodinane.
Reducing Agents: LiAlH4, hydrogen gas with a palladium catalyst.
Substitution Reagents: Acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH).
Major Products
Oxidation: Silanols, siloxanes.
Reduction: Primary amines.
Substitution: Alcohols, ethers.
Aplicaciones Científicas De Investigación
Chemistry
In synthetic organic chemistry, 5-(tert-Butyldimethylsilyloxy)-4,4-dimethyl-3-oxopentanenitrile is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the development of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. Its ability to undergo various chemical reactions allows for the creation of analogs with potential therapeutic properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for applications in polymer chemistry and materials science.
Mecanismo De Acción
The mechanism by which 5-(tert-Butyldimethylsilyloxy)-4,4-dimethyl-3-oxopentanenitrile exerts its effects depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitrile group is converted to an amine, which can then participate in further chemical transformations. The silyloxy group can stabilize intermediates in various reactions, facilitating the formation of desired products.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(tert-Butyldimethylsilyloxy)-1-pentanol
- (tert-Butyldimethylsilyloxy)acetaldehyde
- 5-[(tert-Butyldimethylsilyl)oxy]pentanal
Uniqueness
Compared to similar compounds, 5-(tert-Butyldimethylsilyloxy)-4,4-dimethyl-3-oxopentanenitrile is unique due to the presence of both a nitrile and a ketone group, which allows for a broader range of chemical reactions. This dual functionality makes it particularly versatile in synthetic applications, providing opportunities for the development of novel compounds with diverse properties.
Propiedades
IUPAC Name |
5-[tert-butyl(dimethyl)silyl]oxy-4,4-dimethyl-3-oxopentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2Si/c1-12(2,3)17(6,7)16-10-13(4,5)11(15)8-9-14/h8,10H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZKDLVMZGJBTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C)(C)C(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B8029999.png)








![[3-(4-phenylphenyl)phenyl]boronic acid](/img/structure/B8030091.png)

